

A Comparative Analysis of TCTA and Spiro-OMeTAD in Perovskite Solar Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine

Cat. No.: B168805

[Get Quote](#)

In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term stability. Among the plethora of HTMs developed, 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (Spiro-OMeTAD) has emerged as the gold standard, consistently delivering high-performance devices. However, its high cost and the need for dopants that can affect stability have driven the search for alternative materials. One such candidate that has garnered interest is 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA), a material widely used in organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of TCTA and the benchmark Spiro-OMeTAD as HTMs in perovskite solar cells, supported by available experimental data and detailed methodologies.

Performance Comparison

A direct, side-by-side comparison of TCTA and Spiro-OMeTAD in the same perovskite solar cell architecture under identical conditions is not extensively documented in publicly available literature. However, by compiling data from various studies, we can establish a general performance overview. Spiro-OMeTAD consistently enables high power conversion efficiencies, often exceeding 20%. While TCTA has been explored as an HTM in PSCs, its performance metrics are less reported in this specific application compared to its widespread use in OLEDs. The following table summarizes typical performance parameters for Spiro-OMeTAD-based devices and provides an estimate for TCTA based on its electronic properties and limited available data in similar device structures.

Hole Transport Material	Power Conversion Efficiency (PCE) (%)	Open-Circuit Voltage (Voc) (V)	Short-Circuit Current Density (Jsc) (mA/cm ²)	Fill Factor (FF) (%)
Spiro-OMeTAD	20 - 25%	1.10 - 1.19	23 - 25	75 - 85
TCTA	Not widely reported in direct comparison	Estimated based on HOMO level	Dependent on charge extraction efficiency	Dependent on charge transport properties

Note: The performance of perovskite solar cells is highly dependent on the specific perovskite composition, device architecture, and fabrication conditions. The values for Spiro-OMeTAD represent a range typically achieved in high-efficiency n-i-p planar or mesoporous architectures. The data for TCTA is not readily available in a direct comparative study, and its performance would need to be experimentally determined under optimized conditions.

Physicochemical Properties

Property	TCTA	Spiro-OMeTAD
Chemical Formula	C ₅₄ H ₃₆ N ₄	C ₈₁ H ₆₈ N ₄ O ₈
Molecular Weight	740.89 g/mol	1225.43 g/mol
HOMO Level	-5.7 eV	-5.22 eV
LUMO Level	-2.4 eV	-2.0 eV
Hole Mobility	~10 ⁻³ - 10 ⁻⁴ cm ² V ⁻¹ s ⁻¹	~10 ⁻⁴ - 10 ⁻⁵ cm ² V ⁻¹ s ⁻¹

Experimental Protocols

The fabrication of efficient perovskite solar cells is a multi-step process requiring precise control over each layer's deposition. Below are detailed methodologies for fabricating a standard n-i-p planar perovskite solar cell, with specific details for the deposition of Spiro-OMeTAD and a proposed protocol for TCTA.

I. Substrate Preparation and Electron Transport Layer (ETL) Deposition

- Substrate Cleaning:
 - Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - The substrates are then dried with a nitrogen gun and treated with UV-Ozone for 15 minutes to remove any organic residues and improve the wettability.
- ETL Deposition (SnO_2):
 - A compact layer of tin oxide (SnO_2) is deposited onto the FTO substrate. This is typically done by spin-coating a SnO_2 nanoparticle solution (e.g., 15% in H_2O) at 3000-5000 rpm for 30 seconds.
 - The substrates are then annealed at 150°C for 30 minutes in ambient air.

II. Perovskite Layer Deposition (One-Step Method)

- Perovskite Precursor Solution Preparation:
 - A common perovskite precursor solution (e.g., for MAPbI_3) is prepared by dissolving formamidinium iodide (FAI), lead iodide (PbI_2), methylammonium bromide (MABr), and lead bromide (PbBr_2) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
- Spin-Coating:
 - The perovskite precursor solution is spin-coated onto the SnO_2 layer in a nitrogen-filled glovebox. A typical two-step spin-coating process might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.
 - During the second step, an anti-solvent (e.g., chlorobenzene or ethyl acetate) is dripped onto the spinning substrate to induce rapid crystallization.

- Annealing:
 - The substrates are immediately transferred to a hotplate and annealed at 100-150°C for 10-60 minutes to form the crystalline perovskite film.

III. Hole Transport Layer (HTL) Deposition

A. Spiro-OMeTAD (Standard Protocol)

- Spiro-OMeTAD Solution Preparation:
 - A solution of Spiro-OMeTAD is prepared in chlorobenzene (e.g., 72.3 mg/ml).
 - To enhance conductivity and improve performance, dopants are added to this solution. Common additives include:
 - bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) solution (e.g., 17.5 µl of a 520 mg/ml solution in acetonitrile).
 - 4-tert-butylpyridine (t-BP) (e.g., 28.8 µl).
 - Tris(2-(1H-pyrazol-1-yl)-4-tert-butylpyridine)cobalt(III) tris(bis(trifluoromethylsulfonyl)imide) (FK209) can also be used as a p-dopant.
- Spin-Coating:
 - The doped Spiro-OMeTAD solution is spin-coated onto the perovskite layer at a speed of 3000-5000 rpm for 30 seconds.
- Oxidation:
 - The devices are left in a dry air environment or a desiccator overnight to allow for the oxidation of the Spiro-OMeTAD, which is crucial for its hole-transporting properties.

B. TCTA (Proposed Protocol)

- TCTA Solution Preparation:

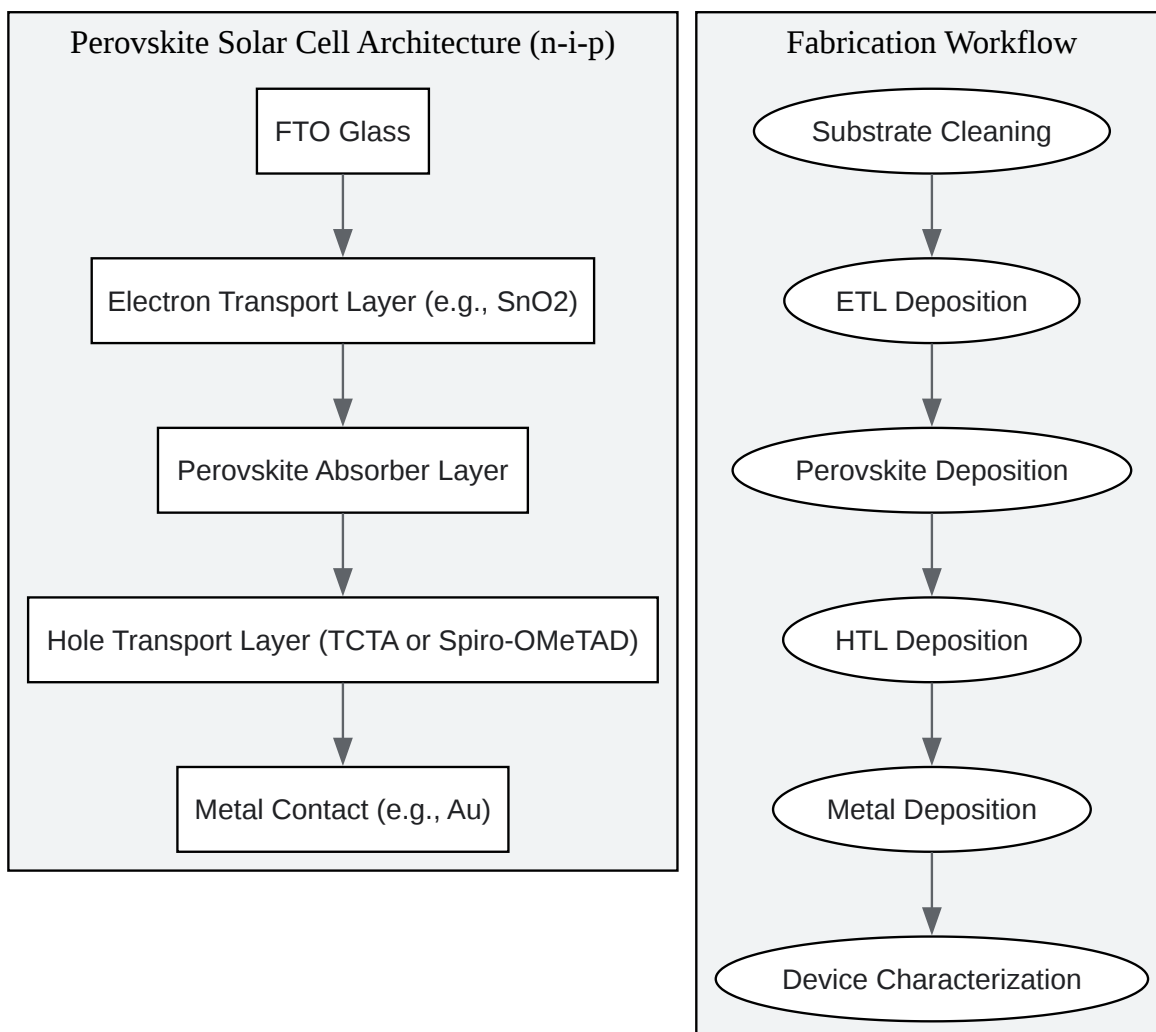
- Prepare a solution of TCTA in a suitable solvent such as chlorobenzene or toluene. The optimal concentration needs to be determined experimentally, but a starting point could be in the range of 10-20 mg/ml.
- Similar to Spiro-OMeTAD, doping TCTA may be necessary to improve its conductivity. Li-TFSI and t-BP can be tested as additives. The molar ratios of these dopants to TCTA would need to be optimized.
- Spin-Coating:
 - Spin-coat the TCTA solution onto the perovskite layer. The spin speed and duration will need to be optimized to achieve a uniform and pinhole-free film of the desired thickness (typically 20-50 nm). A starting point could be 4000 rpm for 30 seconds.
- Annealing:
 - A post-deposition annealing step might be beneficial to improve the film quality and interface contact. A gentle annealing at 70-100°C for 10 minutes can be tested.

IV. Metal Electrode Deposition

- Evaporation:
 - A metal back contact, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation under high vacuum ($<10^{-6}$ Torr). The thickness of the metal electrode is usually around 80-100 nm.

Visualizations

To better understand the components and processes involved, the following diagrams are provided.



TCTA Chemical Structure

Spiro-OMeTAD Chemical Structure

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comparative Analysis of TCTA and Spiro-OMeTAD in Perovskite Solar Cells]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b168805#comparative-analysis-of-tcta-vs-spiro-ometad-in-perovskite-solar-cells\]](https://www.benchchem.com/product/b168805#comparative-analysis-of-tcta-vs-spiro-ometad-in-perovskite-solar-cells)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com